Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt
Overview
Description
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, is a complex organic compound It is a derivative of cholesterol, which is a crucial component in cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, involves multiple steps. The starting material is typically cholesterol, which undergoes a series of chemical reactions including oxidation, esterification, and phosphorylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include the controlled oxidation of cholesterol, followed by esterification with hexadecanoic acid, and subsequent phosphorylation. The final product is purified using techniques such as chromatography and crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes
Scientific Research Applications
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cholesterol derivatives and their interactions with other molecules.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its effects on cholesterol metabolism.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, involves its interaction with specific molecular targets and pathways. It can integrate into cell membranes, affecting their fluidity and function. The compound can also interact with enzymes involved in cholesterol metabolism, potentially modulating their activity and influencing cholesterol levels in the body.
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3-ol (3alpha): A stereoisomer of the compound with different spatial arrangement of atoms.
Cholest-5-en-3-ol, acetate: An acetylated derivative with different chemical properties.
Cholest-5-en-3-ol, 4,4-dimethyl: A methylated derivative with unique structural features.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt, is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[(2R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]-3-hexadecanoyloxypropoxy]-hydroxy-oxidophosphaniumyl]oxyethyl-dimethyl-nonylazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110NO9P/c1-10-12-14-16-18-19-20-21-22-23-24-26-28-33-57(62)66-46-52(47-68-71(64,65)67-44-43-61(8,9)42-29-27-25-17-15-13-11-2)70-58(63)69-51-38-40-59(6)50(45-51)34-35-53-55-37-36-54(49(5)32-30-31-48(3)4)60(55,7)41-39-56(53)59/h34,48-49,51-56H,10-33,35-47H2,1-9H3/p+1/t49-,51+,52-,53+,54-,55+,56+,59+,60-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZKNKDYHPINO-ZOPVRDBRSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](O)([O-])OCC[N+](C)(C)CCCCCCCCC)OC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H111NO9P+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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